
(R)-2-Amino-3-biphenyl-3-yl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to the alpha carbon of the amino acid structure, making it unique among amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Amino Acid Formation: The biphenyl group is then introduced to the alpha carbon of the amino acid backbone through a series of reactions, including protection and deprotection of functional groups, and amination reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-3-biphenyl-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired ®-enantiomer.
化学反応の分析
Types of Reactions
Oxidation: ®-2-Amino-3-biphenyl-3-yl-propionic acid can undergo oxidation reactions, typically at the amino group or the biphenyl moiety.
Reduction: Reduction reactions can be performed on the carboxyl group to form alcohol derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the amino group or biphenyl moiety.
Reduction: Alcohol derivatives of the carboxyl group.
Substitution: Functionalized biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-3-biphenyl-3-yl-propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its amino acid backbone. It can also serve as a probe to investigate the role of biphenyl-containing amino acids in protein function and stability.
Medicine
In medicine, ®-2-Amino-3-biphenyl-3-yl-propionic acid has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its biphenyl group provides unique properties that can be exploited in the design of new materials with specific functionalities.
作用機序
The mechanism of action of ®-2-Amino-3-biphenyl-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylalanine: An essential amino acid with a single phenyl group.
Tyrosine: An amino acid with a phenol group attached to the benzene ring.
Tryptophan: An amino acid with an indole group.
Uniqueness
®-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to the presence of a biphenyl group, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from other amino acids and allows for unique applications in various fields.
特性
IUPAC Name |
(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
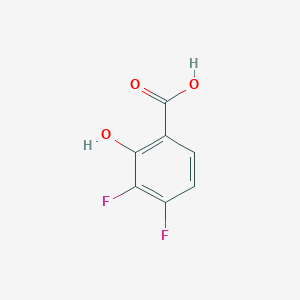
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)


![TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE](/img/structure/B67327.png)

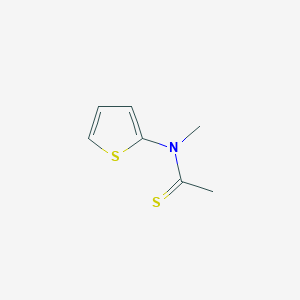
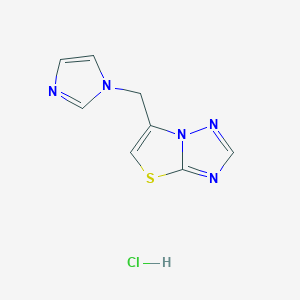


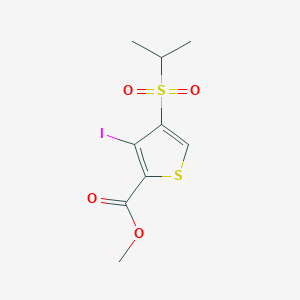

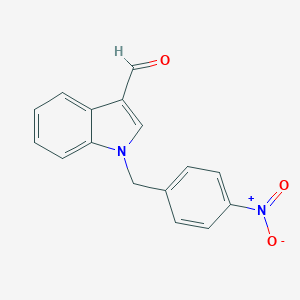
![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride](/img/structure/B67349.png)
